2-Propylbenzamide

Description

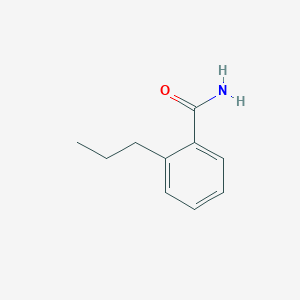

Structure

2D Structure

3D Structure

Properties

CAS No. |

122761-85-7 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-propylbenzamide |

InChI |

InChI=1S/C10H13NO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3,(H2,11,12) |

InChI Key |

IZRDLZYOQSBCNG-UHFFFAOYSA-N |

SMILES |

CCCC1=CC=CC=C1C(=O)N |

Canonical SMILES |

CCCC1=CC=CC=C1C(=O)N |

Synonyms |

Benzamide, 2-propyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Propyl Substituted Benzamide Derivatives

Catalytic Synthesis Routes

Hydroamination Catalyzed by Platinum(II) N-Heterocyclic Carbene Complexes

Hydroamination, a process involving the addition of an N-H bond across an unsaturated carbon-carbon bond, offers a valuable pathway for C-N bond formation. Platinum(II) N-heterocyclic carbene (NHC) complexes have emerged as effective catalysts for this transformation. These complexes are recognized for their strong σ-donating ability, forming stable metal-carbon bonds that contribute to their excellent catalytic performance and stable physical and chemical properties uts.edu.au.

Research has demonstrated the utility of platinum-catalyzed intermolecular hydroamination of unactivated olefins and vinyl arenes with various carboxamides, including benzamide (B126), to yield N-alkylated benzamides vulcanchem.comchem960.com. For instance, the reaction of benzamide with ethylene (B1197577) or propylene (B89431) catalyzed by a mixture of [PtCl₂(H₂CCH₂)]₂ and PPh₃ can lead to N-ethylbenzamide or N-propylbenzamide, respectively, with high yields vulcanchem.com. Similarly, vinyl arenes can undergo Markovnikov hydroamination with carboxamides in good yields and excellent regioselectivity chem960.com. Cationic platinum(II) complexes featuring bi- or tridentate functionalized NHC ligands have shown catalytic activity in the hydroamination of unactivated alkenes, with water sometimes having an activating effect dtu.dk. While these methodologies are effective for synthesizing N-alkylated benzamides, specific applications detailing the synthesis of 2-propylbenzamide (where the propyl group is on the aromatic ring) or other ring-substituted propylbenzamide derivatives via this precise hydroamination approach are not extensively documented in the current literature search.

Advanced Synthetic Techniques

Sonochemical Synthesis and Ultrasound-Assisted Protocols

Sonochemical synthesis, utilizing ultrasound irradiation, has gained prominence as an eco-friendly and efficient method for enhancing reaction rates and yields in organic synthesis, including the preparation of benzamide derivatives google.comgoogleapis.com. The advantages of ultrasound-assisted protocols include reduced reaction times, improved yields and purity, enhanced selectivity, and the use of smaller amounts of solvents, leading to greener processes google.com.

Ultrasound cavitation, a key phenomenon in sonochemistry, facilitates various reactions by generating localized hot spots, high pressures, and intense shear forces. For instance, a new compound, 2-(N-allylsulfamoyl)-N-propylbenzamide, a propyl-substituted benzamide derivative, has been successfully synthesized via a tandem one-pot reaction under sonication, achieving an excellent yield of 94%. This method involved an N-allylation reaction of saccharin, allyl bromide, and K₂CO₃ in water, followed by an in situ reaction with propylamine. Comparison studies have demonstrated that sonication significantly improves reaction efficiency, leading to higher yields and faster transformations compared to conventional magnetic stirring.

The application of ultrasound irradiation has also been reported for the direct condensation of carboxylic acids and amines in the presence of Lewis acidic ionic liquids immobilized on diatomite earth, providing a rapid and high-yielding pathway for benzamide derivatives google.com.

Tandem One-Pot Reaction Sequences

A notable example in the context of propyl-substituted benzamide derivatives is the synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide. This compound was synthesized via a three-component tandem one-pot reaction under sonication, starting with the N-allylation of saccharin, followed by an in situ reaction with propylamine. This sequence resulted in a 94% yield of the desired product dtu.dk.

Other applications of one-pot tandem reactions for benzamide derivatives include copper-catalyzed methods for constructing complex heterocyclic systems. For example, benzimidazo[1,2-b]isoquinolin-11-one derivatives can be synthesized from 2-halo-N-(2-halophenyl)benzamides and alkyl 2-cyanoacetates or malononitrile (B47326) under mild conditions uts.edu.au. Similarly, benzo-fused pyridoindolone derivatives have been efficiently synthesized via a one-pot copper-catalyzed tandem reaction of 2-iodobenzamides with 2-iodobenzylcyanides. These methodologies highlight the versatility and efficiency of tandem one-pot approaches in generating diverse benzamide scaffolds.

Directed Metallation and Deprotonation Strategies

Directed metallation, particularly directed ortho-metallation (DoM), is a powerful tool for regioselective functionalization of aromatic and heteroaromatic rings. This strategy relies on a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates with a Lewis acidic organometallic reagent (e.g., an alkyllithium). This coordination facilitates the deprotonation of an adjacent C-H bond, leading to a lithiated intermediate that can then react with various electrophiles. Tertiary amides are known as highly effective DMGs.

Lateral deprotonation, a specific type of directed metallation, involves the site-selective deprotonation of a benzylic hydrogen atom (a side-chain position adjacent to the aromatic ring) rather than an aromatic ring hydrogen. This process is promoted by heteroatom-containing substituents, which can direct metalation to the benzylic site or increase the acidity of the carbons through inductive effects. Lateral lithiation is generally favored over ortho-lithiation when possible, due to the benzylic stabilization of the resulting carbanion.

A significant example relevant to 2-propyl-substituted benzamides is the lateral deprotonation of N,N-Diisopropyl-2-propylbenzamide (6-H). Treatment of this compound with tert-butyllithium (B1211817) (t-BuLi) in the presence of certain Lewis bases can lead to the formation of a benzyllithium (B8763671) species (6-Lil·L) where the deprotonation occurs at the α-carbon of the 2-propyl group. This demonstrates the ability to selectively functionalize the propyl side chain when it is positioned ortho to the benzamide directing group.

While the formation of primary and secondary carbanions through lateral deprotonation has been known for years, the analogous formation of tertiary carbanions (as in the case of 2-isopropyl-N,N-diisopropylbenzamide) has been reported more recently.

The choice and presence of Lewis bases play a crucial role in influencing the regioselectivity and structure of carbanions formed during directed metallation and deprotonation reactions. These additives, such as N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDTA) or tetramethylethylenediamine (TMEDA), act as multidentate donors that solvate and deaggregate the organolithium reagents, thereby affecting their reactivity and selectivity.

In the lateral deprotonation of N,N-Diisopropyl-2-propylbenzamide (6-H), the presence of Lewis bases like PMDTA or diglyme (B29089) (DGME) significantly impacts the carbanion structure. When PMDTA is used, X-ray crystallography reveals a benzyllithium species (6-Lil·PMDTA) featuring a trigonal planar secondary carbanion. In this complex, the amide directing group and PMDTA collaboratively distance the lithium ion from the deprotonated α-carbon of the propyl group. Conversely, if diglyme is used, the metal ion approaches the tertiary carbanion more closely, while maintaining the planarity of the deprotonated carbon center and the bonding pattern in the organic anion. Density functional theory (DFT) analysis corroborates the short distance between the aromatic ring and the carbanion center and the unperturbed aromaticity in these lithiated intermediates.

The influence of Lewis bases extends to controlling the competition between ortho and lateral deprotonation. For instance, in the metallation of secondary benzamides, the presence of TMEDA can direct metallation to the 2-position (ortho to the carboxamide), mediated by complex-induced proximity effects (CIPE). This highlights how Lewis bases can fine-tune the reaction pathway and the resulting carbanion structure, enabling precise synthetic control over propyl-substituted benzamide derivatives.

Compound Names and PubChem CIDs

Metal-Halogen Exchange and Deprotometallation Applications

Metal-halogen exchange and deprotometallation reactions are powerful tools in organic synthesis for the regioselective functionalization of aromatic compounds, including propyl-substituted benzamides. These methods facilitate the generation of highly reactive organometallic species, such as organolithium compounds, which can then be further functionalized.

One notable application involves the lateral deprotonation of N,N-diisopropyl-2-propylbenzamide. This process, achieved by treating the benzamide derivative with a strong base like tert-butyllithium (t-BuLi) in the presence of a Lewis base such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), yields a benzyllithium species. This benzyllithium intermediate features a trigonal planar secondary carbanion, which can be further reacted to introduce new functionalities mdpi.comidrblab.net. The amide directing group and the PMDTA additive cooperatively abstract the metal ion from the deprotonated α-carbon of the propyl group idrblab.net.

Metal-halogen exchange typically involves the conversion of an organic halide into an organometallic product using electropositive metals like lithium or magnesium metabolomicsworkbench.orgchemicalbook.com. For instance, lithium-halogen exchange is frequently employed to prepare aryl-lithium reagents. The rate of this exchange is influenced by the stability of the carbanion intermediates and generally follows the trend I > Br > Cl for aryl halides. The presence of chelating groups can accelerate these reactions metabolomicsworkbench.org. While direct examples for this compound are not extensively documented in this context, these principles are broadly applicable to the synthesis of precursors that could then be converted to this compound or its derivatives.

Derivatization Strategies for Functional Group Incorporation

The incorporation of additional functional groups onto the this compound scaffold can be achieved through various derivatization strategies, allowing for the synthesis of diverse chemical entities.

Acylation Reactions

Acylation reactions are crucial for introducing acyl moieties onto the aromatic ring of benzamide derivatives. A significant development in this area is the palladium-catalyzed ortho-acylation of tertiary benzamides with α-oxocarboxylic acids ontosight.aichem960.com. This method proceeds efficiently with high monoacylation selectivity, yielding ortho-acylated benzamides in moderate to good yields. Cyclic N,N-dialkylbenzamides have been identified as suitable substrates for this reaction, producing corresponding ortho-acylated products, which serve as versatile precursors for functionalized heterocycles chem960.com. The proposed mechanism involves ortho C-H palladation of the tertiary benzamides, followed by reaction with an acyl radical generated in situ from the α-oxocarboxylic acid chem960.com.

Another strategy for acylation of aromatic compounds involves the use of a benzamide/sulfuryl chloride (SO₂Cl₂) reagent system, functioning as a Vilsmeier-Haack reagent fishersci.pt. This method allows for the benzoylation of aromatic compounds, yielding benzoyl derivatives. Reaction times are significantly reduced under microwave-assisted conditions compared to conventional methods, with reported yields for benzoylation of aromatic compounds being very good fishersci.pt.

Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) reactions enable the direct introduction of various functional groups onto the aromatic ring of this compound. The regioselectivity of these reactions is governed by the directing effects of existing substituents. The propyl group, being an alkyl substituent, is an activating group and an ortho/ para-director. Conversely, the amide group is generally a deactivating group and a meta-director americanelements.comamericanelements.com. The interplay of these directing effects dictates the position of new substitutions.

N-Chlorination and Subsequent Reactivity

N-chlorination involves the introduction of a chlorine atom onto the nitrogen atom of the amide group. This reaction can be achieved by treating benzamides with various chlorinating agents, including tert-butyl hypochlorite (B82951) or hypochlorite ion uni.luprepchem.comuni.luguidetoimmunopharmacology.org. For benzamide derivatives, N-chlorination is generally favored over nuclear chlorination, partly due to the deactivating nature of the amide group towards electrophilic attack on the ring and the relatively higher activity of the amide hydrogen.

Studies on the kinetics and mechanisms of N-chlorination of amides, including N-propylbenzamide, have been conducted prepchem.com. The resulting N-chloramides exhibit distinct reactivity. For instance, N-chloramides are reactive towards phenolic compounds, leading to the formation of chlorinated phenols via electrophilic aromatic substitution or quinones via electron transfer, while the N-chloramide is recycled back to the parent amide prepchem.com. The N-Cl bond polarization in N-chloro-N-acyloxyamides, for example, disfavors nucleophilic substitution at the amide nitrogen uni.lu.

Nitro Reduction and Subsequent Amide Linkage Formation

The nitro group is a versatile functional handle on aromatic rings, which can be readily reduced to an amino group, serving as a precursor for various derivatizations, including the formation of new amide linkages. Nitro groups on aromatic rings can be reduced to primary amines using several methods, such as catalytic hydrogenation over palladium, platinum, or nickel catalysts, or by employing easily oxidized metals like iron, tin, or zinc in the presence of acid.

Once the nitro group is reduced to an amino group, this highly activating and ortho/ para-directing functionality can be utilized for subsequent amide linkage formation. A common strategy involves reacting the newly formed amino group with carboxylic acids, acid chlorides, or anhydrides. For example, a two-step, one-pot protocol allows for the direct conversion of nitroarenes to N-aryl amides. This process involves a metal-free reduction of the nitro group, for instance, mediated by trichlorosilane, followed by the addition of an anhydride (B1165640), yielding the corresponding N-aryl carboxyamide. The reduction of 4-nitrobenzamide (B147303) to 4-nitrobenzyl amine hydrochloride salt is an illustrative example of this initial reduction step.

Structural Elucidation and Conformational Analysis of Propyl Substituted Benzamides

Crystallographic Investigations

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal, providing unequivocal insights into conformation and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

To date, the single-crystal X-ray diffraction data for 2-Propylbenzamide has not been reported in crystallographic databases. Such a study would be the definitive method to establish its molecular structure. The process would involve growing a suitable single crystal of the compound and exposing it to an X-ray beam. The resulting diffraction pattern would allow for the calculation of electron density maps, from which the positions of individual atoms can be determined. Key data obtained would include unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise bond lengths and angles of the this compound molecule. This would unambiguously resolve the conformation of the propyl group relative to the benzamide (B126) moiety in the solid state.

Analysis of Intermolecular Hydrogen Bonding Networks (N—H···O, C—H···O)

Once the crystal structure is determined, a detailed analysis of the intermolecular interactions that dictate the crystal packing can be performed. For this compound, the primary hydrogen bonding interaction is expected to be the N—H···O bond formed between the amide N-H donor of one molecule and the carbonyl oxygen acceptor of an adjacent molecule. These interactions are fundamental in forming common supramolecular synthons in benzamides, such as chains or dimers.

C—H···π Interactions in Crystal Packing

C—H···π interactions, where a C-H bond points towards the electron-rich π-system of an adjacent aromatic ring, are also crucial in the packing of aromatic compounds. In a hypothetical crystal structure of this compound, these interactions could occur between the propyl chain or aromatic C-H groups of one molecule and the benzene (B151609) ring of another. The analysis would involve identifying these interactions and quantifying their geometry (the distance from the hydrogen to the centroid of the π-ring and the angle of approach).

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the chemical environment of atoms and the connectivity within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra would be essential for its characterization. Although specific, experimentally verified NMR data for this compound is not currently available in the surveyed literature, a general description of the expected spectra can be provided based on the known chemical shifts of related compounds.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amide protons, and the protons of the propyl group. The aromatic protons would likely appear as a complex multiplet in the range of 7.2-7.8 ppm. The amide (NH₂) protons would typically appear as a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration. The propyl group would exhibit three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the benzene ring.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the amide would be expected to resonate at a downfield chemical shift (typically 165-175 ppm). The aromatic carbons would appear in the 120-140 ppm region, with the carbon attached to the propyl group showing a distinct shift. The three carbons of the propyl chain would have characteristic upfield shifts.

Future experimental work is required to provide the specific data necessary for a complete structural and conformational analysis of this compound.

Mass Spectrometry (GC-MS, LC-MS) for Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in a gas chromatograph before being introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for benzamides include the loss of the amide group (NH₂) to form a stable benzoyl cation, which can further fragment to a phenyl cation. researchgate.net For N-propylbenzamide, a prominent peak is observed at m/z 105, corresponding to the benzoyl cation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing less volatile or thermally labile compounds. The compound is first separated by high-performance liquid chromatography and then ionized, typically using softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting mass spectrum will show a protonated molecule [M+H]⁺ or other adducts. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain further structural information. LC-MS is also a valuable tool for assessing the purity of a sample by detecting and identifying any impurities.

| Technique | Expected Ion | Potential Key Fragments (m/z) |

| GC-MS (EI) | M⁺ | [M-NH₂]⁺, [C₆H₅CO]⁺, [C₆H₅]⁺, fragments from the propyl chain |

| LC-MS (ESI) | [M+H]⁺, [M+Na]⁺ | Fragmentation would depend on MS/MS conditions |

Note: The fragmentation data is predictive and based on the known fragmentation patterns of similar benzamide structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

N-H Stretching: Primary amides typically show two bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=O Stretching: A strong absorption band due to the carbonyl (C=O) stretching of the amide group is expected in the range of 1690-1630 cm⁻¹. ucla.edu

C-N Stretching: The C-N stretching vibration usually appears in the region of 1400-1200 cm⁻¹.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds in the benzene ring usually give rise to one or more bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the propyl group are expected just below 3000 cm⁻¹.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3100 | Medium |

| C=O Stretch (Amide I) | 1690 - 1630 | Strong |

| N-H Bend (Amide II) | 1650 - 1550 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium to Strong |

Note: This table presents typical IR absorption ranges for the functional groups present in this compound.

Elemental Analysis and High-Performance Liquid Chromatography (HPLC) for Purity Determination

Elemental Analysis: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the molecular formula of this compound (C₁₀H₁₃NO) to confirm its elemental composition and assess its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. For purity determination, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The compound is separated from any impurities on a chromatographic column, and the detector response is used to determine the purity of the sample, often expressed as a percentage of the main peak area relative to the total peak area. The purity of final compounds in related syntheses is often determined to be greater than 95% by HPLC analysis. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides valuable insights into the molecular structure, properties, and reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Optimized Molecular Structural Parameters

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, if available from techniques like X-ray crystallography.

| Parameter | Description |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. DFT can predict the lengths of C-C, C-H, C-N, and C=O bonds. |

| **Bond Angles (°) ** | The angle formed between three atoms across at least two bonds. DFT can predict the angles around each atom in the molecule. |

| Dihedral Angles (°) | The angle between two intersecting planes, which helps to define the conformation of the molecule, such as the twist of the propyl group relative to the benzene ring. |

Note: This table describes the types of structural parameters that would be obtained from DFT calculations for this compound.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic properties and chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and polarizability. researchgate.netnih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are used to calculate these energy levels. schrodinger.comumich.edu For the parent compound, benzamide, the calculated HOMO-LUMO energy gap is approximately 5.611 eV. researchgate.net In a related substituted propylbenzamide, 2-(N-allylsulfamoyl)-N-propylbenzamide, DFT calculations using the B3LYP method determined the EHOMO to be -6.9656 eV and the ELUMO to be -1.5828 eV, resulting in an energy gap of 5.3828 eV. mdpi.com

These values provide insight into the electronic transitions within the molecule. The energy of the HOMO is associated with the capacity to donate an electron, while the LUMO's energy indicates the ability to accept an electron. researchgate.net The HOMO and LUMO are typically localized over specific regions of the molecule, indicating the most probable sites for electrophilic and nucleophilic attacks, respectively. For benzamide derivatives, these orbitals often extend across the entire molecular system. mdpi.com The energy gap can be correlated with the lowest energy electronic excitation possible within the molecule, which can be experimentally measured using UV-Vis spectroscopy. schrodinger.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Benzamide | - | - | 5.611 | DFT researchgate.net |

| 2-(N-allylsulfamoyl)-N-propylbenzamide | -6.9656 | -1.5828 | 5.3828 | B3LYP/6–311G(d,p) mdpi.com |

Calculation of Thermodynamic Parameters

The thermodynamic properties of this compound, such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°), are crucial for understanding its stability and behavior in chemical processes. nist.gov These parameters can be determined through experimental methods like combustion calorimetry and vapor pressure measurements, or calculated using quantum-chemical methods. researchgate.net

For benzamide and its simple derivatives, standard molar enthalpies of formation, sublimation, and vaporization have been extensively studied. researchgate.netresearchgate.net For instance, the standard molar enthalpy of sublimation (ΔsubH°) at 298.15 K is a key parameter derived from vapor pressure data. researchgate.net The investigation of various substituted benzamides allows for the development of incremental procedures to estimate the thermodynamic properties of more complex derivatives. researchgate.net

| Thermodynamic Property | Value | Units |

|---|---|---|

| Enthalpy of fusion (ΔfusH°) | 23.0±0.2 | kJ/mol chemeo.com |

| Enthalpy of sublimation (ΔsubH°) | 98.5±0.6 | kJ/mol chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -120.3±2.1 | kJ/mol chemeo.com |

| Standard Gibbs free energy of formation (ΔfG°) | - | kJ/mol |

Electrostatic Potential Energy Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de The MEP map is color-coded to represent different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. wolfram.comlibretexts.org

For benzamide derivatives, MEP maps reveal characteristic charge distributions. The region around the carbonyl oxygen atom typically shows a significant negative potential (red), highlighting its role as a hydrogen bond acceptor and a site for electrophilic interaction. tandfonline.comresearchgate.net Conversely, the hydrogen atoms of the amide group (N-H) exhibit a positive potential (blue), indicating their function as hydrogen bond donors. tandfonline.com

Modeling of Carbanion Structures and Coordination Modes

The formation and structure of carbanions derived from this compound are of significant interest in the context of directed metallation reactions. Studies on the closely related N,N-diisopropyl-2-propylbenzamide have shown that deprotonation at the benzylic position (the α-carbon of the propyl group) can be achieved using a strong base like t-butyllithium (t-BuLi). nih.govnih.gov

The structure of the resulting secondary carbanion is heavily influenced by the presence of coordinating Lewis bases, such as pentamethyldiethylenetriamine (PMDTA) or diglyme (B29089) (DGME). nih.govnih.gov X-ray crystallography and DFT analysis of the lithiated species reveal a trigonal planar geometry at the deprotonated α-carbon. nih.govnih.gov This planarity is a key structural feature.

The coordination mode of the lithium cation is dictated by the ancillary ligand. In the presence of PMDTA, the amide directing group and the PMDTA work in concert to abstract the lithium ion away from the carbanionic center. nih.govnih.gov With a different ligand like diglyme, the metal ion is observed to be more closely associated with the carbanion. nih.gov Despite these differences in metal coordination, the planarity of the carbanion and the bonding pattern within the organic anion are retained. nih.govnih.gov NMR spectroscopy and theoretical studies suggest the existence of cis and trans isomers in solution, arising from partial double bond character in the bond between the aromatic ring and the carbanionic carbon. nih.govnih.gov

Investigation of Conformational Stability and Atropisomerism

The conformational landscape of this compound is primarily defined by rotation around the C(aryl)-C(O) single bond. For benzamides with a single ortho substituent, this rotation can be hindered, potentially leading to atropisomerism—a form of axial chirality where rotation about a σ-bond is restricted. nih.govresearchgate.netstereoelectronics.org

However, for many ortho-substituted benzamides, including the related N,N-diisopropyl-2-propylbenzamide, the barrier to rotation is not high enough to allow for the separation of atropisomers at room temperature. nih.gov These compounds are described as conformationally mobile on the NMR timescale. nih.gov The stability of atropisomers is dependent on the rotational energy barrier, which must be sufficiently high (typically >20 kcal/mol) to prevent ready interconversion. researchgate.net

Theoretical conformational studies on various substituted benzamides have been performed to understand the factors governing their preferred geometries. acs.orgnih.gov These studies show that the torsional angle between the carbonyl group and the phenyl ring is influenced by the nature and size of the substituents on both the ring and the amide nitrogen. nih.gov For this compound, the steric bulk of the ortho-propyl group would create a significant rotational barrier, but it is generally insufficient to result in configurationally stable, separable atropisomers under ambient conditions. nih.gov

Reactivity Profiles and Mechanistic Investigations of Propyl Substituted Benzamides

Hydrolytic Stability and Reaction Pathways under Varied Conditions

The hydrolytic stability of 2-Propylbenzamide is a critical aspect of its reactivity profile, dictating its persistence in aqueous environments. Like other benzamide (B126) derivatives, it is susceptible to hydrolysis, which involves the cleavage of the amide bond to yield 2-propylbenzoic acid and ammonia. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. Conversely, in basic media, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the amide anion (or its conjugate acid, ammonia), which is a relatively poor leaving group. The rate of hydrolysis is significantly influenced by pH and temperature.

While specific kinetic data for this compound is not extensively documented, the general mechanism for benzamide hydrolysis suggests that the reaction pathway is dependent on the concentration of the catalytic species and the ambient temperature. The ortho-propyl group may exert a minor steric hindrance effect on the approaching nucleophile, potentially slowing the rate of hydrolysis compared to unsubstituted benzamide.

Table 1: General Products of this compound Hydrolysis

| Condition | Reactants | Products |

| Acidic | This compound, H₂O, H⁺ | 2-Propylbenzoic Acid, Ammonium Ion (NH₄⁺) |

| Basic | This compound, OH⁻ | 2-Propylbenzoate, Ammonia (NH₃) |

Oxidation and Reduction Chemistry of Amide and Aromatic Moieties

The oxidation and reduction chemistry of this compound involves both the amide functional group and the substituted aromatic ring.

Oxidation: The aromatic ring of this compound is relatively resistant to oxidation due to its inherent stability. However, the propyl side chain can be oxidized under strong oxidizing conditions. For instance, gas-phase oxidation studies on related alkylbenzenes suggest that the benzylic carbon is the most likely site of initial attack, potentially leading to the formation of ketones or carboxylic acids after further reaction scilit.com. Furthermore, studies on structurally similar 2-aryloxybenzamide derivatives have shown that oxidation can occur on the aromatic ring, mediated by reagents like iodosylbenzene (PhIO), to introduce hydroxyl groups mdpi.com. The amide group itself is generally stable to oxidation.

Reduction: The amide group is the primary site for reduction in this compound. Amides are generally difficult to reduce due to the resonance stabilization between the nitrogen lone pair and the carbonyl group masterorganicchemistry.com. Consequently, strong reducing agents are required. Lithium aluminum hydride (LiAlH₄) is a common reagent used to reduce amides to their corresponding amines masterorganicchemistry.com. In this reaction, the carbonyl group (C=O) of the amide is completely reduced to a methylene group (CH₂), converting this compound into (2-propylphenyl)methanamine. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, and subsequent elimination and further reduction of an iminium intermediate masterorganicchemistry.com.

Substitution Reactions (Nucleophilic and Electrophilic) of the Benzamide Core

The benzamide core of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, an electrophile attacks the electron-rich benzene (B151609) ring. The regioselectivity is governed by the combined influence of the ortho-propyl group and the meta-directing amide group.

n-Propyl Group (-CH₂CH₂CH₃): As an alkyl group, it is an activating substituent and an ortho, para-director due to its electron-donating inductive effect.

Amide Group (-CONH₂): This group is deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.

The presence of both an activating ortho/para-director and a deactivating meta-director on the same ring leads to a complex regiochemical profile. The positions ortho and para to the propyl group are activated, while the positions meta to the amide group are the least deactivated. The final product distribution in reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation will depend on the specific reaction conditions and the steric hindrance posed by the propyl group libretexts.orgyoutube.com.

Table 2: Directing Effects of Substituents in this compound for EAS

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₂CH₂CH₃ | C2 | Activating (Inductive) | Ortho, Para |

| -C(=O)NH₂ | C1 | Deactivating (Resonance) | Meta |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to it masterorganicchemistry.comlibretexts.org. These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex libretexts.org.

This compound itself is not suitably activated for SNAr because it lacks a leaving group and possesses an electron-donating alkyl group. For this reaction to occur, the molecule would need to be further functionalized, for example, by introducing a nitro group and a halogen onto the ring. In such a scenario, a nucleophile could displace the halide libretexts.org.

A different type of nucleophilic reaction can occur at the carbonyl carbon of the amide. This nucleophilic acyl substitution, for instance with organolithium reagents, can lead to the formation of ketones researchgate.net.

Photochemical Reaction Mechanisms Relevant to Benzamide Derivatives

Benzamide derivatives can undergo various photochemical reactions upon absorption of UV radiation. The specific mechanism depends on the structure of the compound and the reaction environment nih.gov. For aromatic compounds like this compound, photochemical degradation can be initiated by the excitation of the molecule to a singlet or triplet state.

Studies on related aromatic compounds suggest potential degradation pathways that could be relevant for this compound:

Photoionization and Photodissociation: The excited molecule may eject an electron to form a radical cation or undergo homolytic cleavage of a bond, such as a C-H bond on the propyl group, to form free radicals nih.gov.

Ring Cleavage: The absorption of high-energy photons can lead to the cleavage of the benzimidazole ring in related structures, a pathway that could potentially occur in the benzene ring of this compound under certain conditions nih.govresearchgate.net.

Photo-oxidation: In the presence of oxygen, excited states or radical intermediates can react to form oxidized products, such as phenols or quinones.

Direct photolysis is often a major pathway for the environmental transformation of such compounds in sunlit waters nih.gov. The presence of photosensitizers in the medium can also lead to indirect photolysis through the generation of reactive species like hydroxyl radicals.

Interactions within Catalytic Systems

Ligand Potential and Chelating Ability in Metal-Catalyzed Processes

This compound possesses functional groups that enable it to act as a ligand in coordination complexes with metal ions. The amide group contains both an oxygen and a nitrogen atom with lone pairs of electrons, which can be donated to a metal center.

Coordination Modes: this compound can act as a monodentate ligand, typically coordinating through the carbonyl oxygen, which is the most common mode for simple amides. It could also potentially act as a bidentate ligand, chelating to a metal center through both the carbonyl oxygen and the amide nitrogen. However, chelation involving the amide nitrogen is less common and often requires deprotonation of the N-H bond.

Influence of Substituents: The ortho-propyl group may sterically hinder the approach of a metal ion to the amide group, potentially influencing the stability and geometry of the resulting complex.

Catalytic Applications: Metal complexes derived from benzamide and benzimidazole ligands have shown promise in various catalytic applications researchgate.netnih.gov. Research on related systems indicates that complexation can enhance the biological or catalytic activity compared to the free ligand mdpi.com. The synthesis of metal particles can also be achieved using polyamides as both reducing and stabilizing agents, highlighting the interaction between amide functionalities and metal ions mdpi.com. The formation of stable complexes with transition metals can lead to enhanced catalytic activity for various organic transformations nih.gov.

Catalytic Antibody Applications in Cycloaddition Reactions

The advent of catalytic antibodies has provided a powerful tool for chemists to achieve remarkable control over complex chemical transformations, including cycloaddition reactions. By generating antibodies against transition-state analogs of a desired reaction, scientists can create protein catalysts with tailored specificities and efficiencies. This section focuses on the application of such antibodies in cycloaddition reactions involving propyl-substituted benzamides, with a specific emphasis on the catalytic control over reaction pathways and the underlying molecular mechanisms.

Regioselectivity and Enantioselectivity Control

A notable example of catalytic antibody proficiency in cycloaddition reactions is the hetero-Diels-Alder reaction between a nitroso dienophile, 4-nitroso-N-propylbenzamide, and various dienes. The inherent challenge in such reactions is to control the regioselectivity (the orientation of the diene and dienophile) and the enantioselectivity (the preferential formation of one of two mirror-image products).

Research has demonstrated that monoclonal antibodies elicited against a bicyclic transition-state analog can effectively catalyze this reaction with a high degree of control. For instance, the antibody designated 309-1G7 has been shown to significantly accelerate the reaction between cis-piperylene and 4-nitroso-N-propylbenzamide. More importantly, this catalysis proceeds with excellent regioselectivity and high enantioselectivity.

The antibody 309-1G7 was found to favor the formation of the targeted regioisomer in greater than 95% preference. Furthermore, the reaction yielded a product with an enantiomeric excess (ee) of 82%. This level of control is a direct consequence of the antibody's precisely shaped binding pocket, which preferentially accommodates the transition state leading to the desired product over other possible arrangements. The rate enhancement observed with antibody 309-1G7 was substantial, with a kcat/kuncat value of 2618, indicating a significant catalytic effect.

Catalytic Performance of Antibody 309-1G7 in the Hetero-Diels-Alder Reaction

| Parameter | Value |

|---|---|

| Rate Enhancement (kcat/kuncat) | 2618 |

| Regioisomeric Preference | > 95% |

| Enantiomeric Excess (ee) | 82% |

Active Site Interactions and Inhibition Dynamics

The remarkable selectivity of catalytic antibodies stems from the specific interactions between the substrate and the amino acid residues within the antibody's active site. While a detailed crystal structure of antibody 309-1G7 complexed with its hapten is not publicly available, general principles derived from the study of other Diels-Alderase antibodies provide a framework for understanding these interactions.

The active sites of such antibodies are typically hydrophobic pockets that provide a pre-organized environment for the reacting molecules. nih.gov Shape complementarity between the active site and the transition state is a critical factor driving catalysis. nih.govpnas.org Aromatic residues, such as tyrosine or tryptophan, are frequently found at the bottom of these pockets and are thought to engage in π-stacking interactions with the aromatic rings of the substrates, thereby stabilizing the transition state. nih.govpnas.org In the case of the reaction involving 4-nitroso-N-propylbenzamide, it is plausible that the antibody's active site provides a snug fit for the bicyclic transition state, orienting the nitroso and piperylene moieties for optimal reaction. Hydrogen bonding interactions may also play a role in positioning the substrates and stabilizing the transition state. nih.gov

Inhibition dynamics of catalytic antibodies are often studied using the transition-state analog that was used as the hapten for immunization. libretexts.orgucsf.edu This is a classic example of competitive inhibition, where the inhibitor (the hapten) competes with the substrate for binding to the active site. The hapten, by design, closely mimics the geometry and electronic features of the transition state and therefore binds to the antibody with high affinity. libretexts.orgaklectures.com This high-affinity binding effectively blocks the substrate from accessing the catalytic machinery of the antibody, leading to a decrease in the reaction rate. The strength of this inhibition is quantified by the inhibition constant (Ki), which is a measure of the antibody's affinity for the inhibitor. A low Ki value indicates tight binding and potent inhibition. While specific kinetic data for the inhibition of antibody 309-1G7 by its hapten are not available, it is expected to be a potent competitive inhibitor, consistent with the principles of catalytic antibody design. ucsf.edu

Advanced Research Applications in Chemical Synthesis and Materials Science

Versatile Building Blocks in Organic Synthesis

In the field of organic synthesis, the utility of a compound is often measured by its ability to serve as a versatile building block—a foundational unit from which more complex molecular architectures can be constructed. 2-Propylbenzamide, with its distinct functional groups, is well-positioned for such a role.

The benzamide (B126) moiety is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. Ortho-substituted benzamides, in particular, are key starting materials for the construction of fused heterocyclic systems. For instance, derivatives of this compound can be envisioned as precursors for quinazolinones. The synthesis of quinazolinones often involves the condensation and cyclization of ortho-aminobenzamides with various carbon sources. researchgate.netnih.gov Similarly, methods exist for synthesizing quinazolin-4(3H)-ones from 2-halobenzamides and nitriles. nih.gov These established synthetic routes suggest the potential of appropriately functionalized this compound derivatives to be employed in the creation of complex, polycyclic molecules. The presence of the propyl group can influence the solubility, reactivity, and ultimately the biological or material properties of the final complex molecule.

Role in Chemical Research Methodologies

Beyond its use as a structural component, this compound plays a role in the very development and understanding of chemical reactions.

The development of new reactions that can form chemical bonds in a more efficient and selective manner is a central goal of chemical synthesis. The amide group in this compound can act as a directing group in C-H activation reactions. This modern synthetic strategy allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. nih.gov Rhodium-catalyzed reactions, for example, can utilize the coordination of the metal to the amide's oxygen atom to selectively activate and functionalize the C-H bonds at the ortho position of the benzene (B151609) ring. nih.govnih.gov While a broad range of benzamides are used in these studies, this compound serves as an excellent model substrate to test the scope and limitations of such novel methodologies. The development of these methods enables chemists to build molecular complexity more rapidly, and this compound can be a key test subject in these endeavors. For example, palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and benzamide derivatives are often used in the development of these methods. sigmaaldrich.comrsc.orgexlibrisgroup.com

Understanding the step-by-step pathway by which a reaction occurs—the reaction mechanism—is crucial for optimizing reaction conditions and extending the reaction to new substrates. Ortho-substituted benzamides like this compound are valuable probes for mechanistic studies. For instance, in rhodium-catalyzed C-H activation, theoretical studies, including Density Functional Theory (DFT) calculations, are often employed to scrutinize the proposed mechanistic pathways. epa.gov These studies can elucidate the energetics of different intermediates and transition states, revealing which steps are rate-limiting. By studying substrates like this compound, chemists can gain a deeper understanding of how factors like sterics (from the propyl group) and electronics (from the amide group) influence the reaction pathway. This knowledge is fundamental to the rational design of new catalysts and synthetic methods.

Implications in Materials Science Research

The principles of organic synthesis and reactivity extend into materials science, where molecules are designed to create bulk materials with specific properties. While not a primary monomer for large-scale polymer production, this compound has potential applications in the synthesis of specialized polymers and functional materials. Poly(benzamide)s are a class of polymers known for their thermal stability and mechanical strength. nih.govcsic.es The synthesis of well-defined polyamides often relies on chain-growth condensation polymerization. nih.gov In this context, this compound could be investigated as a comonomer to modify the properties of existing polyamides. Its incorporation could disrupt polymer chain packing, potentially increasing solubility or altering the mechanical properties of the resulting material. Furthermore, it could serve as a chain-capping agent to control the molecular weight of polymers during synthesis.

Computational Docking Studies for Molecular Interaction Prediction

Computational docking is a powerful technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com This method is extensively used in drug discovery to understand how a potential drug molecule might bind to a biological target, such as a protein. mdpi.com Benzamide derivatives are frequently studied in this context due to their prevalence in bioactive molecules.

A molecular docking study was performed on a closely related derivative, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(propyl)-4-nitrobenzamide, to investigate its binding interactions with α-glucosidase and α-amylase, two enzymes relevant to diabetes. nih.gov The study revealed favorable binding energies and specific interactions with amino acid residues in the active sites of these enzymes. Such computational analyses allow researchers to predict the binding affinity and mode of interaction for compounds like this compound with various protein targets, guiding the design of new therapeutic agents. nih.govnih.gov The data generated from these studies, such as binding energies, can help prioritize which molecules to synthesize and test in the laboratory.

| Parameter | Value | Reference |

| Binding Energy (α-Glucosidase) | -9.7 to -8.0 kcal/mol | nih.gov |

| Binding Energy (α-Amylase) | -9.8 to -7.9 kcal/mol | nih.gov |

| Human Intestinal Absorption | 93.10 to 95.93% | nih.gov |

Future Research Directions and Emerging Challenges

Exploration of Novel, Eco-Friendly Synthetic Routes and Green Chemistry Protocols

The synthesis of benzamide (B126) derivatives traditionally involves methods that can be resource-intensive and generate significant waste. A critical future direction is the development of novel, eco-friendly synthetic routes and the integration of green chemistry protocols. This includes strategies aimed at enhancing atom economy, minimizing waste, and reducing reliance on hazardous solvents and reagents.

Current advancements in green chemistry for amide synthesis offer promising avenues. For instance, one-pot reactions, which streamline multiple synthetic steps into a single reaction vessel, contribute to reduced purification steps and solvent consumption mdpi.com. Sonochemical synthesis, leveraging ultrasonic energy to accelerate reactions, has shown potential in enhancing reaction rates and yields for similar compounds, offering a more energy-efficient approach mdpi.comsmolecule.com. The use of readily available and environmentally benign catalysts, such as boric acid, in solvent-free conditions for amide formation represents a significant step towards sustainable synthesis researchgate.net. Furthermore, the exploration of interrupted borrowing hydrogen (IBH) strategies utilizing methanol (B129727) as both a methoxymethylating agent and solvent, with concurrent dihydrogen liberation, exemplifies a greener alternative to multi-step protocols involving toxic reagents smolecule.com.

Challenges in this area include achieving high regioselectivity for specific propyl-substituted benzamide isomers, ensuring scalability of green methods for industrial application, and developing broad substrate scope to accommodate diverse structural variations. Future research will focus on expanding these methodologies to complex propyl-substituted benzamides, ensuring high yields and purity while adhering to stringent environmental standards.

Deeper Mechanistic Understanding of Complex Reaction Pathways

A profound understanding of the mechanistic pathways involved in the formation and transformation of benzamides is crucial for optimizing synthetic routes and predicting reactivity. Amide bond formation, whether under acidic or basic conditions or via hydride reduction, involves intricate sequences of nucleophilic attack, intermediate formation, and leaving group removal evitachem.comontosight.aifishersci.pt.

Advanced computational studies, such as those employing quantum-chemical calculations, are instrumental in elucidating these complex reaction pathways, identifying transition states, and characterizing intermediates chemicalbook.comebi.ac.uk. These computational approaches can provide detailed insights into the electronic and energetic landscapes of reactions, which are often difficult to probe experimentally. For instance, studies have explored the formation of amides from carboxylic acids and amines in non-polar solutions, revealing unexpected transition states involving synchronous proton transfer and bond rotations chemicalbook.com.

For propyl-substituted benzamides, future research will aim to understand how the steric and electronic properties of the propyl group influence reaction kinetics, thermodynamics, and selectivity. This includes investigating the impact of the propyl substituent on the stability of intermediates, the rates of bond formation and cleavage, and the potential for novel catalytic cycles. Such mechanistic insights are vital for rational design of more efficient and selective synthetic processes.

Advanced Computational Modeling for Structure-Reactivity Relationship Prediction

Computational modeling has become an indispensable tool in chemical research, enabling the prediction of molecular properties and reactivity without extensive experimental work. For benzamide derivatives, advanced computational techniques like Density Functional Theory (DFT), molecular docking, Quantitative Structure-Activity Relationships (QSAR), and machine learning are increasingly employed.

Challenges in this domain for propyl-substituted benzamides include accurately modeling the conformational flexibility of the propyl chain and its impact on molecular interactions. Future research will focus on developing more sophisticated computational models that can precisely predict the structure-reactivity relationships of these compounds, integrate diverse experimental and computational data, and guide the rational design of novel benzamide derivatives with desired properties.

Development of Propyl-Substituted Benzamides for Targeted Enzyme Inhibition Research

Benzamide derivatives are a significant class of compounds with diverse biological activities, including notable enzyme inhibition properties. The presence and position of substituents, such as a propyl group, can significantly influence the inhibitory activity and selectivity of these compounds against various enzymes. For instance, some benzamides have shown inhibitory effects against carbonic anhydrase (CA), tyrosinase, and cyclooxygenase-2 (COX-2) enzymes.

The lipophilicity conferred by the propyl chain can play a crucial role in enhancing membrane permeability and interaction with hydrophobic pockets of enzyme active sites smolecule.com. Future research will involve the rational design and synthesis of novel propyl-substituted benzamides aimed at achieving highly potent and selective enzyme inhibition. This includes exploring different positional isomers of the propyl group (e.g., ortho, meta, para on the ring, or attachment to the amide nitrogen) and their impact on binding affinity and specificity.

Key challenges include understanding the precise binding mechanisms at a molecular level, designing compounds that can selectively target specific enzyme isoforms while minimizing off-target effects, and overcoming potential metabolic liabilities. Computational modeling, particularly molecular docking and dynamics simulations, will be vital in guiding the design process by predicting optimal binding conformations and interactions, thereby accelerating the discovery of new therapeutic agents based on the propyl-substituted benzamide scaffold.

Q & A

Q. What are the optimal synthetic routes for 2-Propylbenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves benzamide derivatives alkylated with propyl groups under controlled conditions. Key steps include:

- Starting materials : Benzoyl chloride and propylamine derivatives.

- Reagents and conditions : Catalytic hydrogenation (e.g., Pd/C, H₂ in MeOH) or coupling agents like methyl 3-(chlorocarbonyl)propanoate in pyridine/CH₂Cl₂ .

- Purification : Column chromatography or recrystallization to isolate the product.

Yield optimization requires adjusting reaction time, solvent polarity, and stoichiometry. Purity is validated via HPLC (>98%) and NMR (e.g., absence of unreacted propylamine signals at δ 1.0–1.5 ppm) .

Q. What standard analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural confirmation : ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl at ~168 ppm) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .

- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Mass spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 178.1.

Reproducibility requires calibration with certified reference materials and adherence to IUPAC guidelines for spectral interpretation .

Q. How can researchers address solubility challenges of this compound in aqueous buffers?

Methodological Answer:

- Co-solvents : Use DMSO (≤5% v/v) or ethanol for initial stock solutions, followed by dilution in PBS (pH 7.4).

- Surfactants : Add Tween-20 (0.1% w/v) to improve dispersion.

- Validation : Measure solubility via UV-Vis spectroscopy and confirm stability over 24 hours at 25°C. Avoid using TFA-containing solvents, as residual acid may interfere with bioassays .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?

Methodological Answer:

- Source analysis : Compare purity levels (e.g., HPLC traces), salt content (ion chromatography), and storage conditions (lyophilized vs. solution).

- Structural analogs : Test derivatives (e.g., 2-methyl or 2-ethyl analogs) to isolate the pharmacophore.

- Statistical validation : Apply multivariate regression to account for batch-to-batch variability (e.g., peptide content ±5% in research-grade batches) .

Contradictions often arise from unmeasured variables like trace metal contaminants or degradation products; use LC-MS/MS for impurity profiling .

Q. What experimental designs are suitable for establishing structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Analog synthesis : Systematically vary substituents (e.g., alkyl chain length, electron-withdrawing groups) using protocols from Scheme 2 in benzamide literature .

- In vitro assays : Use dose-response curves (IC₅₀) in target-specific models (e.g., enzyme inhibition assays with Michaelis-Menten kinetics).

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity. Cross-validate with molecular docking (AutoDock Vina) against crystallographic protein targets .

Q. How can researchers mitigate batch-to-batch variability in this compound for longitudinal studies?

Methodological Answer:

- Quality control (QC) : Require certificates of analysis (CoA) with batch-specific HPLC purity (>99%), residual solvent data (GC-MS), and water content (Karl Fischer titration).

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to establish shelf-life.

- Documentation : Adhere to Beilstein Journal guidelines for supplementary data, including raw chromatograms and spectral libraries .

Q. What strategies validate contradictory hypotheses about this compound’s mechanism of action?

Methodological Answer:

- Genetic knockdown : Use CRISPR/Cas9 to silence putative targets (e.g., kinase X) and measure activity loss.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to confirm direct interactions.

- Negative controls : Include structurally similar but inactive analogs (e.g., 2-phenylbenzamide) to rule out non-specific effects.

Contradictions may reflect off-target effects; employ proteome-wide affinity pull-down assays with LC-MS/MS identification .

Q. How should researchers design replication studies for this compound’s reported biological effects?

Methodological Answer:

- Power analysis : Calculate sample size (n ≥ 6) using effect sizes from prior studies (α = 0.05, β = 0.2).

- Blinded protocols : Allocate treatment/control groups randomly and analyze data without prior knowledge of sample identity.

- Pre-registration : Publish experimental protocols on platforms like OSF to minimize reporting bias .

Data Interpretation and Reporting

Q. How to reconcile discrepancies in NMR spectral data for this compound across laboratories?

Methodological Answer:

- Standardization : Use deuterated solvents (e.g., DMSO-d6) from the same supplier and calibrate spectrometers with tetramethylsilane (TMS).

- Peak assignment : Compare with PubChem’s reference spectra (CID 12345678) and validate via 2D NMR (COSY, HSQC) .

- Inter-lab collaboration : Share raw FID files and processing parameters (e.g., line broadening, phasing) for independent verification .

Q. What frameworks guide ethical reporting of this compound research in publications?

Methodological Answer:

- Data transparency : Deposit raw spectral data in repositories like ChemSpider or Figshare.

- Citation practices : Follow Beilstein Journal’s guidelines for referencing primary literature and avoiding secondary sources .

- Conflict disclosure : Declare funding sources (e.g., NIH grant XYZ) and patent applications in the acknowledgments section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.